molecular formula C23H38N6O6S B1662859 Argatroban monohydrate CAS No. 141396-28-3

Argatroban monohydrate

Cat. No.: B1662859
CAS No.: 141396-28-3
M. Wt: 526.7 g/mol
InChI Key: AIEZTKLTLCMZIA-VJCHTHLQSA-N
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Description

Argatroban Monohydrate is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is known for its ability to normalize platelet count and prevent thrombus formation .

Mechanism of Action

Target of Action

Argatroban monohydrate, also known as Argatroban, is a direct, selective thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the formation of blood clots. Argatroban’s primary target is the active site of both free and clot-associated thrombin .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . It binds reversibly to the active site of thrombin, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

By inhibiting thrombin, Argatroban affects several biochemical pathways. It inhibits the activation of coagulation factors V, VIII, and XIII, which are essential for blood clot stabilization . It also inhibits the activation of protein C, an anticoagulant that degrades activated coagulation factors Va and VIIIa . Furthermore, Argatroban prevents platelet aggregation, a process that contributes to clot formation .

Pharmacokinetics

Argatroban is administered intravenously, achieving 100% bioavailability . It distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . Argatroban is metabolized in the liver primarily through hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring . The half-life of Argatroban is about 39 to 51 minutes , indicating rapid clearance from the body.

Result of Action

The inhibition of thrombin by Argatroban results in a decrease in blood clot formation. This makes Argatroban effective in preventing thrombus formation and favoring thrombolysis . It is used for the prevention and treatment of thrombosis related to heparin-induced thrombocytopenia (HIT) .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, its metabolism can be affected by the liver function of the patient . As Argatroban is metabolized in the liver, patients with hepatic impairment may have altered drug clearance . Furthermore, the efficacy of Argatroban can be influenced by the presence of other drugs, necessitating careful management of drug interactions .

Safety and Hazards

Argatroban is generally safe for use as an anticoagulant, but like all medications, it has potential side effects and risks . These include the risk of bleeding, which is managed by careful dosage control and monitoring .

Future Directions

Argatroban is currently being studied for its potential benefits in various clinical scenarios. For example, it is being evaluated as a potential alternative to heparin in patients requiring extracorporeal membrane oxygenation (ECMO) . Another study is exploring the benefits of combining argatroban with established thrombolytic and antiplatelet therapies .

Biochemical Analysis

Biochemical Properties

Argatroban monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Cellular Effects

This compound has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi . It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .

Molecular Mechanism

This compound is a direct thrombin inhibitor that reversibly binds to the thrombin active site . It does not require the co-factor antithrombin III for antithrombotic activity . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

The half-life of this compound is about 50 minutes . This may be prolonged in hepatic dysfunction . The maximum recommended dose is 10mcg/kg/min and the maximum duration of treatment is 14 days, although there is limited data to support use for longer periods .

Metabolic Pathways

The main route of this compound metabolism is hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The formation of each of the 4 known metabolites is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .

Transport and Distribution

This compound distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . It is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Argatroban Monohydrate involves several steps. The crude Argatroban is obtained from (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. The crude Argatroban is then treated with an organic solvent and purified by crystallization using solvents such as isopropanol and normal-propanol. The purified Argatroban is re-crystallized from a methanol and water mixture solution .

Industrial Production Methods: The industrial production of this compound follows a similar process, ensuring high yield and purity. The process involves concentrating the reaction mass containing crude Argatroban, dissolving it with an organic solvent, and separating the purified Argatroban by crystallization. The final product is obtained by re-crystallizing the purified Argatroban from a methanol and water mixture .

Chemical Reactions Analysis

Types of Reactions: Argatroban Monohydrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products: The major products formed from these reactions include various derivatives of Argatroban, which may have different pharmacological properties and applications .

Properties

{ "Design of the Synthesis Pathway": "Argatroban can be synthesized using a multi-step process that involves the protection and deprotection of functional groups, as well as the formation of key intermediates through organic reactions.", "Starting Materials": [ "L-Arginine", "Diethyl malonate", "Methanol", "Sodium hydroxide", "Ethyl chloroformate", "Triethylamine", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Protection of the amino group of L-arginine using diethyl malonate and methanol", "Step 2: Deprotection of the carboxylic acid group using sodium hydroxide", "Step 3: Protection of the carboxylic acid group using ethyl chloroformate and triethylamine", "Step 4: Formation of the key intermediate, 2-(N-hydroxysuccinimide)ethyl chloroformate, using acetic anhydride and sodium hydroxide", "Step 5: Reduction of the N-hydroxy group using sodium borohydride", "Step 6: Deprotection of the amino group using hydrochloric acid", "Step 7: Formation of the final product, Argatroban, through the reaction of the key intermediate with L-arginine in the presence of sodium chloride and water", "Step 8: Purification of Argatroban using ethanol" ] }

CAS No.

141396-28-3

Molecular Formula

C23H38N6O6S

Molecular Weight

526.7 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate

InChI

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1

InChI Key

AIEZTKLTLCMZIA-VJCHTHLQSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O

Appearance

Solid powder

Color/Form

Crystals from ethanol

melting_point

188-191 °C

74863-84-6

Pictograms

Flammable

shelf_life

Stable under recommended storage conditions. /Argatroban monohydrate/

solubility

In water, 51.35 mg/L at 25 °C (est)

Synonyms

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid
Acova
argatroban
MCI 9038
MCI-9038
MD 805
MD-805
MD805
MMTQAP
MPQA
Novastan

vapor_pressure

1.37X10-17 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Argatroban is a synthetic direct thrombin inhibitor. It reversibly binds to the active site of thrombin, preventing thrombin-catalyzed or induced reactions. [, ] This includes the inhibition of fibrin formation, activation of coagulation factors V, VIII, and XIII, and platelet aggregation. [, ]

A: By inhibiting thrombin, Argatroban effectively disrupts multiple points in the coagulation cascade, preventing clot formation and reducing the risk of thrombotic complications. [, ] This makes it a valuable therapeutic option for conditions such as heparin-induced thrombocytopenia (HIT), where heparin is contraindicated. [, , ]

A: The molecular formula of Argatroban is C23H35N7O5S, and its molecular weight is 521.64 g/mol. []

A: While the provided research articles do not delve into detailed spectroscopic characterization, they highlight the existence of different polymorphic forms of Argatroban, including a monohydrate form and an anhydrous form, each with distinct physicochemical characteristics. []

A: Argatroban itself does not possess catalytic properties. It functions as a competitive inhibitor by binding to thrombin and blocking its catalytic activity. [, ]

ANone: The provided research articles primarily focus on clinical and experimental studies related to Argatroban. They do not provide specific details regarding the use of computational chemistry or modeling techniques in its development or characterization.

ANone: The provided literature does not contain detailed information about specific structure-activity relationships for Argatroban.

A: While the provided research does not delve into specific formulation challenges, it emphasizes that appropriate formulation strategies are crucial for ensuring Argatroban's stability and efficacy. []

A: Argatroban is primarily metabolized in the liver through hydroxylation and aromatization. [] While a small portion is excreted unchanged in the urine, the majority is eliminated via feces after hepatic metabolism. [, ]

A: Argatroban dosing does not require adjustment in patients with renal impairment, including those undergoing dialysis. [, , ] This is in contrast to other direct thrombin inhibitors like Lepirudin, making Argatroban a preferable choice in this patient population. [, ]

A: Argatroban is administered intravenously and its anticoagulant effect is commonly monitored using the activated partial thromboplastin time (aPTT). [, , ]

A: Yes, Argatroban can prolong the INR, which is important to consider when transitioning patients from Argatroban to warfarin therapy. [, , ] Careful INR monitoring and dose adjustments are crucial during this transition period. [, , , ]

A: While the provided research focuses heavily on clinical studies, animal models, particularly rat models of venous, arterial, and "mixed" thrombosis, have been used to demonstrate Argatroban's antithrombotic efficacy. [] In vitro studies, including thrombin generation assays (TGA), have also been employed to assess the drug's effect on thrombin generation. []

A: The provided research primarily focuses on Argatroban's use in the context of HIT, where it serves as an alternative to heparin. While cross-reactivity between Argatroban and HIT antibodies is not discussed, the research highlights potential cross-reactivity concerns with other heparin alternatives like danaparoid. [, ]

A: As an anticoagulant, bleeding is a potential complication of Argatroban therapy. [, ] Close monitoring of coagulation parameters and careful dose adjustment are crucial for minimizing bleeding risk. [, , ]

A: One study explored the direct local delivery of Argatroban during carotid endarterectomy to prevent local thrombus formation, highlighting the potential for targeted approaches. []

A: High-performance liquid chromatography (HPLC) is a common method for measuring Argatroban concentrations in various biological fluids. [] This method allows for the simultaneous quantification of Argatroban and its major metabolite, providing insights into its pharmacokinetic profile. []

ANone: The provided research papers do not discuss the environmental impact or degradation pathways of Argatroban.

ANone: The provided literature does not contain specific details on Argatroban's dissolution or solubility characteristics.

A: While the research does not provide an exhaustive list of validation parameters, it highlights the importance of method validation for analytical techniques used in Argatroban research. [, ]

A: Although rare, the development of anti-Argatroban antibodies has been reported in some cases. [] These antibodies can interfere with the drug's anticoagulant activity and necessitate alternative treatment strategies. []

ANone: The provided research does not provide information regarding Argatroban's interactions with drug transporters.

ANone: The provided research papers do not explicitly discuss Argatroban's biocompatibility or biodegradability.

ANone: The provided research articles do not contain specific guidelines for Argatroban disposal.

A: While the provided research does not provide a detailed historical overview, it highlights Argatroban's emergence as an important alternative anticoagulant for patients with HIT, particularly those with renal impairment or those requiring procedures where heparin is contraindicated. [, , ]

A: Emerging research suggests potential applications of Argatroban in the management of systemic malignancies. [] Preclinical studies indicate that Argatroban may exert antineoplastic effects in gliomas, breast cancers, and melanomas. [] Further investigation is warranted to explore these potential applications.

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